molecular formula C13H25N3O4 B1376241 Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate CAS No. 1082950-23-9

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate

Cat. No. B1376241
M. Wt: 287.36 g/mol
InChI Key: BXAWPZRUJPOEJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate is a chemical compound with the molecular formula C13H25N3O4 . It has a molecular weight of 287.36 . This compound is typically stored in a dry environment at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate has a molecular weight of 287.36 . The compound is typically stored in a dry environment at temperatures between 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Alkylation of Acetates : Tert-butyl acetate demonstrates its utility in the iridium-catalyzed alkylation of acetates with primary alcohols and diols, offering a direct route to carboxylates, pivotal materials in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

  • Synthesis of Piperidine Derivatives : The compound exhibits versatility in reactions such as the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, further emphasizing its role in complex molecular syntheses (Purkayastha et al., 2010).

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is recognized as a crucial intermediate for small molecule anticancer drugs, showcasing the compound's significance in pharmaceutical research (Zhang et al., 2018).

  • Crystal and Molecular Structure Studies : Research into the crystal and molecular structures of derivatives like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides insights into their physical properties and potential applications in various chemical contexts (Mamat, Flemming, & Köckerling, 2012).

Biological and Pharmaceutical Research

  • Synthesis of Bioactive Compounds : The compound is involved in the synthesis of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, which are characterized and studied for their antibacterial and antifungal activities, reflecting its relevance in medicinal chemistry (Kulkarni et al., 2016).

  • Enzyme-catalyzed Kinetic Resolution : The compound is used in enzymatic processes, like the kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, highlighting its role in stereochemically complex syntheses (Faigl et al., 2013).

  • Fluorescent Sensory Materials : Derivatives such as those involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate play a role in the development of sensory materials for the detection of volatile acid vapors, indicating potential applications in environmental monitoring and safety (Sun et al., 2015).

properties

IUPAC Name

acetic acid;tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;1-2(3)4/h8H,4-7H2,1-3H3,(H3,12,13);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWPZRUJPOEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735514
Record name Acetic acid--tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate

CAS RN

1082950-23-9
Record name Acetic acid--tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamimidoylpiperidine-1-carboxylate; acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add 10% Pd/C (0.079 g; 37.12 μmoles) to 4-(N-Hydroxycarbamimidoyl)-piperidine-1-carboxylic acid tert-butyl ester (805 mg; 1.00 equiv; 3.31 mmoles) in acetic acid (15 mL; 261.77 mmoles) and acetic acid anhydride (0.5 mL; 5.29 mmoles). Hydrogenate at room temperature for 7 hr at 20 PSI. Purge flask with nitrogen to provide 1.2 g of a foam. Triturate with acetonitrile and filter to provide 270 mg (28%) of the product as a white solid.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.079 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate acetate
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